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Compound of Interest

Compound Name: 4,6-Dichloro-2-fluoropyrimidine

Cat. No.: B2889198 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloro-2-
fluoropyrimidine

Executive Summary: This guide serves as a comprehensive technical resource for researchers,

chemists, and drug development professionals on the physicochemical properties, reactivity,

and handling of 4,6-Dichloro-2-fluoropyrimidine (CAS No: 3824-45-1). As a key heterocyclic

building block, its unique substitution pattern—featuring two reactive chlorine atoms and a

stabilizing fluorine atom—renders it a valuable intermediate in the synthesis of complex, high-

value molecules. A thorough understanding of its characteristics is paramount for its effective

and safe utilization in experimental design, process development, and scale-up. This document

consolidates critical data on its chemical identity, physical properties, spectroscopic signature,

reactivity profile, and safety protocols, providing a foundational framework for its application in

medicinal chemistry and materials science.

Chemical Identity and Molecular Structure
4,6-Dichloro-2-fluoropyrimidine is a halogenated pyrimidine derivative. The pyrimidine core

is a fundamental scaffold in numerous biologically active compounds, including several

approved drugs. The specific arrangement of chloro and fluoro substituents on this ring system

dictates its chemical behavior, offering distinct sites for selective functionalization.

Below is the two-dimensional structure of the molecule, followed by a table of its key chemical

identifiers.
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Caption: 2D Chemical Structure of 4,6-Dichloro-2-fluoropyrimidine.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 3824-45-1 [1]

Molecular Formula C₄HCl₂FN₂ [1]

Molecular Weight 166.97 g/mol [1][2][3]

IUPAC Name 4,6-dichloro-2-fluoropyrimidine [1]

InChI
1S/C4HCl2FN2/c5-2-1-3(6)9-

4(7)8-2/h1H
[1]

InChIKey
CDAHLYYMEOOLNZ-

UHFFFAOYSA-N
[1]

| SMILES | C1=C(N=C(N=C1Cl)F)Cl |[3] |
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The physical state and stability of 4,6-Dichloro-2-fluoropyrimidine are critical parameters for

its storage, handling, and use in chemical reactions. The properties listed below are derived

from supplier technical data sheets.

Table 2: Physicochemical Data Summary

Property Value Comments Source

Physical Form Solid
Crystalline or
powder form is
typical.

[1]

Purity ≥95%

Standard purity for

research-grade

material.

[1]

Solubility
DMSO, Methanol

(Slightly)

Expected to be

soluble in common

organic solvents like

DCM, EtOAc, and

THF based on its

structure. Slightly

soluble in water.

[4][5]

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended to prevent degradation

from moisture and atmospheric components. |[1] |

Spectroscopic and Analytical Characterization
Unequivocal structural confirmation and purity assessment are essential for ensuring the

reliability of experimental results. A combination of spectroscopic techniques is the standard

approach for characterizing heterocyclic compounds like 4,6-Dichloro-2-fluoropyrimidine.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to be simple, showing a single singlet for the proton at

the C5 position. The chemical shift would be in the aromatic region, influenced by the

adjacent chloro and pyrimidine nitrogen atoms.
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¹³C NMR: The spectrum will show distinct signals for the four carbon atoms of the

pyrimidine ring. The carbons bonded to halogens (C2, C4, C6) will exhibit characteristic

shifts, and the C-F coupling will be observable for the C2 carbon.

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of

the fluorine's chemical environment.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due

to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[7]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum

would show characteristic absorption bands for C-Cl, C-F, and C=N bonds, as well as

aromatic C-H stretching.

Experimental Protocol: Standard Analytical Workflow
For any new batch of 4,6-Dichloro-2-fluoropyrimidine, a rigorous and self-validating

analytical workflow is necessary to confirm identity and purity before its use in sensitive

applications like drug synthesis.

Objective: To confirm the structure and assess the purity of a supplied sample of 4,6-Dichloro-
2-fluoropyrimidine.

Methodology:

Sample Preparation:

For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

For MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or

acetonitrile.

Mass Spectrometry Analysis:

Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry

(GC-MS).
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Procedure: Inject the sample and acquire the mass spectrum.

Validation: Confirm that the molecular ion peak corresponds to the calculated molecular

weight (166.97 g/mol ) and that the observed isotopic cluster matches the theoretical

pattern for a molecule containing two chlorine atoms.

NMR Spectroscopy Analysis:

Technique: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Procedure: Place the NMR tube in the spectrometer and run standard acquisition

protocols.

Validation: Verify that the ¹H NMR shows a single proton signal. Confirm that the number

of signals and their chemical shifts in the ¹³C and ¹⁹F spectra are consistent with the

expected structure.

Purity Assessment (HPLC):

Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.

Procedure: Develop a suitable method (e.g., reverse-phase C18 column with a

water/acetonitrile gradient). Inject a known concentration of the sample.

Validation: The purity is determined by the area percentage of the main peak. A purity level

of ≥95% is typically required for synthetic applications.

Caption: Workflow for analytical validation of 4,6-Dichloro-2-fluoropyrimidine.

Reactivity and Synthetic Utility
The synthetic value of 4,6-Dichloro-2-fluoropyrimidine stems from the differential reactivity of

its halogen substituents. The chlorine atoms at the C4 and C6 positions are highly susceptible

to nucleophilic aromatic substitution (SₙAr) reactions.[8] This reactivity is central to its role as a

versatile intermediate.

Selective Substitution: The two chlorine atoms can be displaced by a wide range of

nucleophiles, including amines, alcohols, and thiols. By carefully controlling reaction
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conditions (temperature, base, and stoichiometry), it is often possible to achieve selective

monosubstitution at either the C4 or C6 position, followed by a second substitution with a

different nucleophile. This stepwise functionalization allows for the construction of complex,

unsymmetrically substituted pyrimidines.

Role in Drug Discovery: This reactivity profile makes it an ideal scaffold for building libraries

of compounds for biological screening. Dichloropyrimidine derivatives are crucial

intermediates in the synthesis of kinase inhibitors, a major class of drugs used in cancer

therapy.[8][9] The pyrimidine core can act as a "hinge-binder" in the ATP-binding pocket of

kinases, while the substituents at the 2, 4, and 6 positions can be modified to achieve

potency and selectivity.

4,6-Dichloro-2-fluoropyrimidine Monosubstituted Intermediate

 + Nucleophile 1 
 (e.g., R-NH₂) 
 Selective SₙAr Disubstituted Product

 + Nucleophile 2 
 (e.g., R'-OH) 
 Second SₙAr

Click to download full resolution via product page

Caption: General reaction scheme for 4,6-Dichloro-2-fluoropyrimidine.

Safety and Handling
As a reactive chemical intermediate, proper handling of 4,6-Dichloro-2-fluoropyrimidine is

essential to ensure laboratory safety. The following information is based on available Safety

Data Sheets (SDS).

Table 3: GHS Hazard and Precautionary Statements
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Type Code Statement

Hazard H302 Harmful if swallowed.

Hazard H315 Causes skin irritation.

Hazard H319 Causes serious eye irritation.

Hazard H335
May cause respiratory

irritation.

Precautionary P261

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.

Precautionary P280

Wear protective

gloves/protective clothing/eye

protection/face protection.

Precautionary P301+P312

IF SWALLOWED: Call a

POISON CENTER/doctor if

you feel unwell.

Precautionary P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Source:[1]

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume

hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side

shields or goggles.

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Ensure

adequate ventilation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.[10] The recommended storage is
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under an inert atmosphere at 2-8°C.[1]

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion
4,6-Dichloro-2-fluoropyrimidine is a high-value chemical intermediate with a well-defined set

of physicochemical properties that make it highly useful in modern synthetic chemistry. Its key

attributes—a solid physical form, defined reactivity at the C4 and C6 positions, and clear

spectroscopic markers—provide a solid foundation for its application. The compound's utility,

particularly in the synthesis of targeted therapeutics like kinase inhibitors, underscores the

importance of the detailed characterization and safety protocols outlined in this guide. For

researchers in drug discovery and materials science, 4,6-Dichloro-2-fluoropyrimidine
represents a versatile and powerful tool for molecular innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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